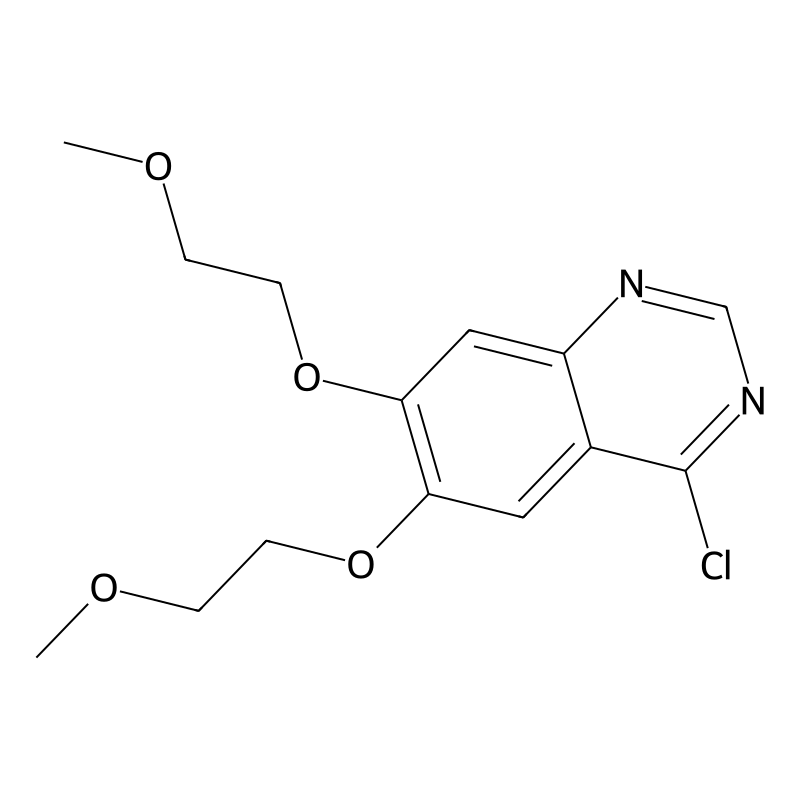

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is a synthetic compound with the molecular formula and a molecular weight of approximately 312.75 g/mol. It is characterized by a quinazoline core structure with two methoxyethoxy substituents at the 6 and 7 positions and a chlorine atom at the 4 position. This compound is primarily recognized as an intermediate in the synthesis of Erlotinib, a drug used in cancer treatment, specifically targeting the epidermal growth factor receptor (EGFR) pathway .

- Formation of Quinazolinone: Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate undergoes cyclization with ammonium formate and formaldehyde at elevated temperatures (160-165 °C) to yield 6,7-bis(2-methoxyethoxy)quinazolone .

- Chlorination: The quinazolinone derivative is treated with oxalyl chloride or phosphorus oxychloride in an appropriate solvent to introduce the chlorine substituent at the 4 position, achieving yields of up to 92% .

- Reduction and Nitration: Intermediate compounds may undergo reduction and nitration to obtain various derivatives that can further react to yield the target compound .

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline exhibits significant biological activity as an inhibitor of Aurora A and B kinases, as well as platelet-derived growth factor receptor (PDGFR). These kinases are crucial in cell division and proliferation, making this compound relevant in cancer research and therapeutic applications . Its role as an intermediate in Erlotinib synthesis underlines its importance in targeting cancer pathways effectively.

The synthesis methods for 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline can be summarized as follows:

- Starting Materials: The synthesis begins with ethyl 3,4-dihydroxybenzoate and bromo derivatives of ethyl methyl ether.

- Key Steps:

- Formation of Benzaldehyde: Reacting starting materials under basic conditions to form a bis(methoxyethoxy)benzaldehyde.

- Cyclization: The benzaldehyde derivative is converted into a benzonitrile, followed by nitration to produce a nitro derivative.

- Reduction: The nitro group is reduced to an amino group, facilitating further cyclization into quinazolinone derivatives.

- Chlorination: Finally, chlorination introduces the chlorine atom at the desired position .

The primary application of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline lies in its role as an intermediate in the pharmaceutical industry for synthesizing Erlotinib. Its properties as a kinase inhibitor make it valuable in drug development for treating various cancers, particularly non-small cell lung cancer . Additionally, it serves as a research tool for studying kinase inhibition mechanisms.

Interaction studies indicate that 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline interacts with specific protein targets involved in cell signaling pathways related to cancer progression. Its ability to inhibit kinase activity suggests potential interactions with other signaling molecules that may modulate tumor growth and metastasis. Further research is necessary to elucidate these interactions fully.

Several compounds share structural similarities with 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Erlotinib | Contains a quinazoline core | Approved cancer therapy targeting EGFR |

| Gefitinib | Similar quinazoline structure | Selective EGFR inhibitor |

| Lapatinib | Quinazoline-like structure | Dual inhibitor of EGFR and HER2 receptors |

| CP-335963 | Quinazoline derivative | Potent inhibitor of Aurora kinases |

These compounds highlight the unique positioning of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline within the broader context of kinase inhibitors used in cancer therapy. Its specific substitutions contribute to its distinct biological activity and potential therapeutic applications .

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (95.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant